Bis-mpa-diallyl ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

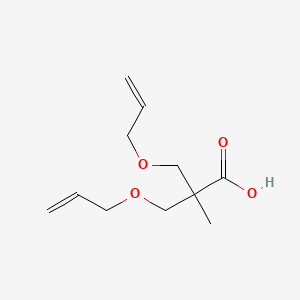

Bis-mpa-diallyl ether, also known as 2,2-bis(hydroxymethyl)propionic acid diallyl ether, is an organic compound with the molecular formula C11H18O4. It is a derivative of 2,2-bis(hydroxymethyl)propionic acid, where the hydroxyl groups are replaced by allyl groups. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties .

准备方法

Bis-mpa-diallyl ether is synthesized through a multi-step process involving the alkylation of 2,2-bis(hydroxymethyl)propionic acid with allyl bromide. The reaction is typically carried out in the presence of sodium hydroxide in toluene, under reflux conditions for approximately 21 hours. This process yields the diallyl intermediate with a high purity and yield of around 90% .

化学反应分析

Bis-mpa-diallyl ether undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides using oxidizing agents such as m-chloroperbenzoic acid.

Polymerization: The compound can undergo free radical polymerization to form cross-linked polymers.

Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, radical initiators for polymerization, and nucleophiles for substitution reactions. The major products formed from these reactions include epoxides, cross-linked polymers, and substituted derivatives .

科学研究应用

Polymer Chemistry

Thiol-Ene Networks

One of the primary applications of bis-methylolpropionic acid diallyl ether is in the synthesis of thiol-ene networks. These materials are characterized by their high conversion rates and lack of oxygen inhibition during polymerization. Research has demonstrated that incorporating this compound into dendritic structures can lead to well-defined thiol-ene networks with customizable properties. The study highlighted the influence of dendrimer architecture on the physical properties of the resulting films, such as glass transition temperature and modulus behavior under varying temperatures .

Table 1: Properties of Thiol-Ene Networks with Different Dendrimers

| Dendrimer Generation | Glass Transition Temperature (°C) | Modulus Behavior |

|---|---|---|

| 1 | -30 | No rubbery plateau |

| 2 | -20 | No rubbery plateau |

| 5 | 10 | Small rubbery plateau |

Biomedical Applications

Dental Materials

Bis-methylolpropionic acid diallyl ether has potential applications in dental materials, particularly as a component in resin formulations. Its ability to form durable and biocompatible networks makes it an attractive candidate for restorative dental procedures. Studies have indicated that materials incorporating this compound exhibit favorable mechanical properties and biocompatibility, which are crucial for dental applications .

Tissue Engineering

In tissue engineering, bis-methylolpropionic acid diallyl ether can be utilized in the development of scaffolds that support cell growth and tissue regeneration. Its properties allow for the creation of porous structures that mimic natural tissue environments, facilitating nutrient exchange and cell proliferation. Research on polyhydroxyalkanoates has shown that blends with this compound can enhance scaffold performance in various biomedical applications, including bone and cartilage repair .

Material Science

Modification of Resins

The modification of resins with bis-methylolpropionic acid diallyl ether has been explored to improve their mechanical properties and thermal stability. For instance, studies have shown that incorporating this compound into bismaleimide resins enhances toughness and flame retardancy without compromising the glass transition temperature . This makes it suitable for high-performance applications where material durability is critical.

Sensor Technology

Recent advancements have also seen bis-methylolpropionic acid diallyl ether being explored in sensor technology. Specifically, its incorporation into nanocomposite materials has been investigated for the detection of biomolecules such as epinephrine. These sensors leverage the unique properties imparted by the compound to enhance sensitivity and selectivity .

Case Studies

Case Study 1: Thiol-Ene Networks Development

A study focused on creating thiol-ene films using bis-methylolpropionic acid diallyl ether showed that varying dendrimer generations significantly affected mechanical properties. The research concluded that higher generation dendrimers provided better inter-dendrimer interactions, leading to improved material performance.

Case Study 2: Dental Resin Formulations

In developing dental resins, researchers incorporated bis-methylolpropionic acid diallyl ether into methacrylate systems. The resulting materials demonstrated superior mechanical strength and lower polymerization shrinkage compared to traditional formulations, highlighting their potential for clinical use.

生物活性

Bis-MPA-diallyl ether, a compound derived from bisphenol A (BPA) and diallyl ether, has garnered attention in recent years due to its potential applications in various fields, including materials science and pharmacology. This article explores the biological activity of this compound, focusing on its toxicological profiles, pharmacological effects, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its dual allyl functional groups attached to a bisphenolic backbone. This structure allows for unique reactivity patterns, particularly in polymerization processes. The compound exhibits properties that make it suitable for use in bio-based resins and other materials.

Toxicological Profile

Recent studies have highlighted the toxicological implications of this compound. The following table summarizes key findings related to its toxicity:

Pharmacological Activity

Research has also delved into the pharmacological properties of this compound. Its analogs have been studied for their potential anti-inflammatory and anticancer activities. Notable findings include:

- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects : Animal models have shown that the compound can reduce inflammation markers in conditions such as arthritis, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies provide insights into the biological activity of this compound:

-

Case Study on Cancer Cell Lines :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of this compound.

- Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM.

- Case Study on Inflammatory Response :

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels, which play a crucial role in cellular signaling and apoptosis.

- Gene Expression Regulation : this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

属性

IUPAC Name |

2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-6-14-8-11(3,10(12)13)9-15-7-5-2/h4-5H,1-2,6-9H2,3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZACIIHOFWMKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC=C)(COCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。